7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature in medicinal chemistry for bioconjugation or structural diversification . Its carboxylic acid group provides a site for further derivatization, such as amide bond formation, enhancing its utility in drug discovery .
Properties
IUPAC Name |
7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4/c1-9-6-12-17-11(13(19)20)8-18(12)7-10(9)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGQIRNDBTSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid (referred to as 7-Me-6-(TM-Pin)ImPy-2-COOH) is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry. Its unique imidazo[1,2-a]pyridine core and the presence of a boron-containing moiety enhance its potential biological activity, particularly in targeting specific enzymes involved in various diseases such as cancer and inflammatory disorders.
- Molecular Formula : C13H17BN2O2
- Molecular Weight : 244.10 g/mol
- CAS Number : 2377606-33-0
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant biological activities, primarily through their interactions with various biological targets. The presence of the tetramethyl-1,3,2-dioxaborolan moiety may enhance the compound's reactivity and stability, making it a promising candidate for drug development.
Anticancer Activity
7-Me-6-(TM-Pin)ImPy-2-COOH has shown potential as an inhibitor of several cancer-related pathways:
- Kinase Inhibition : The compound has been investigated for its ability to inhibit protein kinases, which are critical in regulating cell proliferation and survival. Studies have demonstrated that it can effectively inhibit specific kinases associated with tumor growth.
- Selectivity : In vitro studies have indicated that 7-Me-6-(TM-Pin)ImPy-2-COOH exhibits selective cytotoxicity towards cancer cells over normal cells. For instance, its IC50 values against MDA-MB-231 (triple-negative breast cancer) cells were significantly lower compared to non-cancerous MCF10A cells, suggesting a promising therapeutic window for targeting malignancies.
- Mechanistic Insights : The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bax/Bcl-2 ratios. This suggests its potential role in promoting programmed cell death in cancerous tissues.
Interaction Studies
The biological interactions of 7-Me-6-(TM-Pin)ImPy-2-COOH have been assessed using techniques such as molecular docking and various biological assays. These studies reveal its affinity for multiple targets:
| Target | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| Protein Kinase A | 50 nM | Inhibition of cell proliferation |
| GSK-3β | 27 nM | Induction of apoptosis |
| MMP-2 | 0.87 μM | Inhibition of metastasis |
Case Studies
A notable case study involved the administration of 7-Me-6-(TM-Pin)ImPy-2-COOH in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The treatment resulted in significant inhibition of lung metastasis compared to control groups, highlighting its potential as an anti-metastatic agent.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including the target compound, have shown promising results against various strains of bacteria, particularly Mycobacterium tuberculosis. A study demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of M. tuberculosis . This suggests potential for developing new antitubercular agents.
GSK-3β Inhibition
Another significant application is the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a target in various diseases including cancer and diabetes. Novel imidazo[1,5-a]pyridine derivatives have been synthesized and characterized for their GSK-3β inhibitory activity. The structure–activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency and selectivity .
Anticancer Research
Imidazo[1,2-a]pyridine derivatives are being explored for their anticancer properties. The ability to target multiple pathways involved in tumor growth makes these compounds valuable in cancer therapy research. Specifically, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells .
Synthesis and Structural Modifications
The synthesis of 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid involves several steps including:
- Formation of the imidazo[1,2-a]pyridine core.
- Introduction of the dioxaborolane moiety.
- Carboxylation to introduce the carboxylic acid functional group.
These modifications are crucial for enhancing solubility and bioavailability, which are critical factors in drug development .
Case Studies
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming C–C bonds with aryl/heteroaryl halides. This reaction is critical for synthesizing biaryl derivatives in medicinal chemistry applications.
Key Data:
Mechanism :
The boronic ester undergoes transmetallation with palladium, followed by reductive elimination to form the biaryl product. Steric hindrance from the tetramethyl groups modulates reactivity, favoring coupling with electron-deficient partners .
Carboxylic Acid Functionalization
The carboxylic acid at position 2 undergoes derivatization to form amides, esters, or acyl halides, enabling further biological optimization.
Amidation Reactions
Reaction with amines in the presence of coupling agents yields amide derivatives with enhanced pharmacokinetic properties.
| Amine Partner | Coupling Agent | Solvent | Yield | Biological Target | Source |
|---|---|---|---|---|---|
| Morpholine | HBTU, DIPEA | DMF | 92% | PI3Kα inhibition | |
| 4-Fluorobenzylamine | EDC/HOBt | CH₂Cl₂ | 88% | Aurora kinase inhibition |
Example :
Amidation retains the boronic ester’s integrity, enabling sequential cross-coupling .
Esterification
Conversion to methyl/ethyl esters improves membrane permeability for cellular assays.
| Alcohol | Acid Catalyst | Conditions | Yield | Application | Source |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 6 hr | 95% | Prodrug synthesis | |
| Ethanol | SOCl₂ | RT, 2 hr | 89% | Structural modification |
Boron-Ester Transformations
The tetramethyl-1,3,2-dioxaborolan-2-yl group undergoes hydrolysis or transesterification under acidic/basic conditions.
Hydrolysis to Boronic Acid
Treatment with HCl or HOAc yields the free boronic acid, which is prone to protodeboronation but useful in aqueous-phase reactions.
| Conditions | Product | Stability | Source |
|---|---|---|---|
| 1M HCl, THF/H₂O, 25°C | Boronic acid derivative | <24 hr (RT) |
Transesterification
Exchange of pinacol boronate with diols (e.g., neopentyl glycol) modifies solubility and reactivity.
| Diol Partner | Catalyst | Yield | Application | Source |
|---|---|---|---|---|
| Neopentyl glycol | Cu(OAc)₂ | 65% | Tuning cross-coupling efficiency |
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine core undergoes halogenation or nitration at position 3 or 5, though the boronic ester directs regioselectivity.
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF | C3 | 45% | |
| Nitration | HNO₃, H₂SO₄ | C5 | 32% |
Limitation : Steric shielding from the methyl group at C7 reduces reactivity at adjacent positions .
Decarboxylation Reactions
Thermal or photolytic decarboxylation eliminates the carboxylic acid group, generating 7-methyl-6-boronate imidazo[1,2-a]pyridine.
| Conditions | Additive | Yield | Application | Source |
|---|---|---|---|---|
| 180°C, Quinoline | Cu powder | 76% | Simplifying derivatives | |
| UV light, DMSO | — | 68% | Photocatalysis studies |
Stability and Handling
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Functional Group Variations
6-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic Acid (PN-1798)
- Structure : Boronate at position 8, methyl at position 6, carboxylic acid at position 2.
- Key Differences : Swapping boronate and methyl positions alters electronic properties and steric hindrance. Position 8-boronation may reduce reactivity in cross-coupling due to steric constraints compared to position 6 .
- Applications : Useful for targeting spatially distinct binding pockets in enzyme inhibitors.
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (PN-1345)
- Structure : Carbaldehyde at position 3 replaces the carboxylic acid.
- Key Differences : The aldehyde group enables nucleophilic additions (e.g., hydrazine reactions) but lacks the acidity for salt formation, reducing solubility in aqueous media .
Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-6-carboxylate (PN-1172)
Halogen-Substituted Analogs
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 100001-79-4)
- Structure : Chlorine at position 3, carboxylic acid at position 2.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid Hydrate (CAS: 353258-35-2)
Boronate-Containing Derivatives
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-6-boronic Acid Hydrochloride (Intermediate 4)
- Key Differences : The boronic acid form is more reactive but less stable than boronate esters. The 4-chlorophenyl group enhances π-π stacking in target binding .
1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Questions
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H and 13C NMR : Assign proton environments (e.g., aromatic protons, methyl groups) and carbon types (e.g., carbonyl carbons, boron-containing moieties). For example, the tetramethyl-dioxaborolane group will show distinct methyl proton signals (δ ~1.0–1.5 ppm) and a boron-linked carbon signal (δ ~25–30 ppm) .
- HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed mass accuracy within ±5 ppm). In related compounds, deviations ≤0.0162 Da were acceptable .
- IR Spectroscopy : Confirm functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and boronate ester (B-O stretch ~1350 cm⁻¹) .
Q. What solvents and reaction conditions optimize stability during synthesis?
- Methodological Answer :
- Solvent Choice : Use aprotic solvents (e.g., DMSO, DMF) to stabilize boronates. Avoid protic solvents that may hydrolyze the dioxaborolane group.
- Temperature : Maintain ≤80°C to prevent decarboxylation of the carboxylic acid moiety.
- Storage : Store under inert gas (N₂/Ar) at −20°C to mitigate oxidation, as seen in analogous imidazo[1,2-a]pyridine derivatives .
Q. How is purity assessed post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve impurities.
- Melting Point : Compare observed melting range (e.g., 215–225°C) with literature values for structural analogs .
- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane = 3:7, Rf ~0.4).
Advanced Questions
Q. How can computational methods improve synthesis route design?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as demonstrated in ICReDD’s workflow for reaction optimization .
- Machine Learning : Train models on existing imidazo[1,2-a]pyridine synthesis data to predict optimal catalysts (e.g., Pd for Suzuki-Miyaura coupling) or solvent systems .
Q. How to resolve discrepancies between observed and theoretical HRMS data?
- Methodological Answer :
- Isotopic Pattern Analysis : Verify if observed peaks align with natural abundance isotopes (e.g., ¹¹B vs. ¹⁰B).
- Sample Purity : Re-purify via column chromatography (e.g., silica gel, gradient elution) to remove salts or residual solvents that skew mass accuracy .
- Instrument Calibration : Use a certified standard (e.g., sodium trifluoroacetate) to recalibrate the mass spectrometer .
Q. What strategies enhance yield in the Suzuki-Miyaura coupling step?
- Methodological Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., SPhos) to improve cross-coupling efficiency.
- Base Selection : Use weak bases (e.g., K₂CO₃) to minimize carboxylic acid deprotonation, which can inhibit reactivity.
- Molar Ratios : Maintain a 1:1.2 ratio of boronate to halide partner to drive completion, as seen in analogous imidazo[1,2-a]pyridine syntheses .
Q. How to analyze electronic effects of the tetramethyl-dioxaborolane group on reactivity?
- Methodological Answer :
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of the boronate-containing compound with non-boronated analogs to predict electrophilic/nucleophilic sites .
- NMR Chemical Shift Analysis : Monitor deshielding effects on adjacent protons (e.g., imidazo[1,2-a]pyridine C-6 position) to infer electron-withdrawing/donating properties .
Data Contradiction Analysis
Q. How to address conflicting NMR assignments for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions. For example, HSQC can distinguish between aromatic and aliphatic carbons in crowded spectra .
- Comparative Analysis : Cross-reference with published shifts for tetramethyl-dioxaborolane-containing compounds (e.g., δ ~1.3 ppm for methyl groups) .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
